N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide
Description
N-(2-(2-(1H-Pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide is a benzothiazole derivative featuring a carboxamide group at the 6-position of the benzothiazole core. The molecule is further functionalized with a pyrazole moiety linked via a diethylene glycol-like spacer (ethoxyethyl chain). The ethoxyethyl linker may enhance solubility and pharmacokinetic properties compared to simpler alkyl chains .
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-15(12-2-3-13-14(10-12)22-11-17-13)16-5-8-21-9-7-19-6-1-4-18-19/h1-4,6,10-11H,5,7-9H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTHXISBBQUPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCNC(=O)C2=CC3=C(C=C2)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and benzo[d]thiazole intermediates. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Preparation of the Benzo[d]thiazole Moiety: This involves the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.
Linking the Pyrazole and Benzo[d]thiazole Units: This step often involves the use of ethylene glycol or its derivatives to form the ethoxyethyl linker, followed by amide bond formation through coupling reactions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrazole and benzo[d]thiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethoxyethyl linker can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could lead to alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. Common methods include:
- Formation of Pyrazole Derivatives : Starting materials undergo reactions with hydrazine derivatives.
- Ethoxylation : The introduction of ethoxy groups through etherification reactions.
- Carboxamide Formation : Final steps involve the formation of the carboxamide group via amidation reactions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
This compound has shown promise in various biological applications:
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It likely functions by inhibiting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.
| Bacteria Tested | Zone of Inhibition (mm) | Concentration (mM) |
|---|---|---|
| E. coli | 12 | 8 |
| S. aureus | 14 | 8 |
| B. subtilis | 10 | 8 |
Anticancer Potential
Research has highlighted the potential anticancer effects of this compound, particularly its ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF7). The proposed mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Case Study: Mechanism of Action
A study demonstrated that this compound binds to tubulin at the colchicine site, preventing microtubule assembly necessary for mitosis. This action induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy groups | Increases lipophilicity and bioavailability |
| Variation in side chains | Alters selectivity towards different bacteria |
| Changes in the pyrazole ring | Potentially enhances anticancer activity |
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole and benzo[d]thiazole rings can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- The pyrazole group in the target compound may offer unique hydrogen-bonding interactions compared to sulfonamides (compounds 20–21) or fluorinated substituents ().
- The ethoxyethyl linker in the target compound balances flexibility and solubility, whereas compound 2u’s ethoxyethoxyethyl chain () may further improve solubility but increase molecular weight.
Physicochemical Properties
Analysis :
- The ethoxyethyl spacer likely improves water solubility relative to bulkier substituents in ’s fluorinated compounds .
Functional Implications
- Biological Activity : While biological data for the target compound is unavailable, analogs like 20–24 and 2u are likely designed for kinase or protease inhibition, given the prevalence of benzothiazoles in such targets .
- Metabolic Stability : Fluorinated groups () enhance metabolic stability, whereas the pyrazole in the target compound may undergo oxidative metabolism .
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse scientific literature.
- Molecular Formula : C16H19N3O4
- Molecular Weight : 317.345 g/mol
- CAS Number : 2034536-92-8
The compound features a pyrazole moiety linked to a benzo[d]thiazole structure, which is significant for its biological interactions. The synthesis typically involves multi-step organic reactions under controlled conditions to optimize yield and purity, using solvents like dimethyl sulfoxide and tetrahydrofuran, along with catalysts such as triethylamine.
Preliminary studies suggest that this compound may interact with specific biological targets, including enzymes and receptors. The compound is hypothesized to inhibit certain enzyme pathways or modulate receptor activity, leading to potential therapeutic effects.
Antibacterial Activity
Recent research indicates that derivatives of compounds similar to N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole have demonstrated significant antibacterial potency. For instance, thiazole derivatives showed higher activity against S. aureus compared to reference drugs like ampicillin and streptomycin, indicating potential applications in treating bacterial infections .
Anti-inflammatory Activity
The compound's structural features suggest it may exhibit anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values ranging from 0.02 to 0.04 μM . This inhibition is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs).
Antioxidant Activity
Compounds with similar structures have been reported to exhibit antioxidant activity comparable to ascorbic acid. This suggests that this compound may also possess beneficial effects in reducing oxidative stress .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
